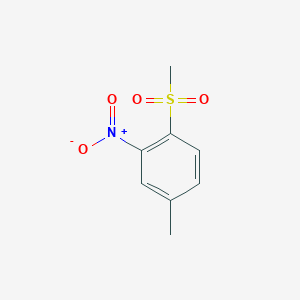

1-Methanesulfonyl-4-methyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

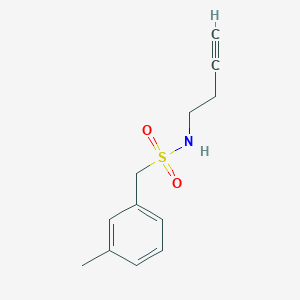

1-Methanesulfonyl-4-methyl-2-nitrobenzene is a chemical compound with the CAS Number: 341029-57-0 . It has a linear formula of C8H9NO4S . The compound has a molecular weight of 215.23 .

Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-4-methyl-2-nitrobenzene is 1S/C8H9NO4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Adaptive Synthesis Techniques

The compound has been involved in multi-step synthesis methods for producing complex molecules. For instance, a process starting from 4-butyrylamino-3-methoxy-nitrobenzene ultimately yields methanesulfon-m-anisidide through a series of transformations, showcasing its utility in adaptive synthesis techniques for developing pharmacologically active compounds (Devarenne, Mabed, & Caminada, 2008).

Solvent and Catalysis

Methanesulfonic acid, closely related to the sulfone group, has been used as a solvent and catalyst in cyclocondensation reactions, indicating its potential role in the synthesis and transformation of various organic compounds (Camps, Coll, Colomina, & Messeguer, 1984).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of compounds involving the sulfone group have been extensively studied. For example, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane showcases the importance of hydrogen bonding and the structural implications for related chemical species (Binkowska et al., 2001).

Novel Synthesis Approaches

Research has described innovative synthesis methods for compounds such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, illustrating the versatility of sulfone-containing molecules in facilitating large-scale chemical productions (Dragovich, Murphy, Tran, & Ruebsam, 2008).

Oxidation Processes

The oxidation behavior of methyl (methylthio)methyl sulfoxide to various sulfonyl compounds has been explored, highlighting the chemical transformations and synthetic pathways enabled by sulfone-based reagents (Ogura, Suzuki, & Tsuchihashi, 1980).

Reaction Mechanisms and Material Science

Studies on reaction mechanisms, such as the isomerization, disproportionation, and methylation in the presence of methanesulfonic acid, contribute to our understanding of complex chemical processes and material science applications (Willard & Cerfontain, 1973).

Safety And Hazards

properties

IUPAC Name |

4-methyl-1-methylsulfonyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVYKJIYDDKUJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-4-methyl-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)